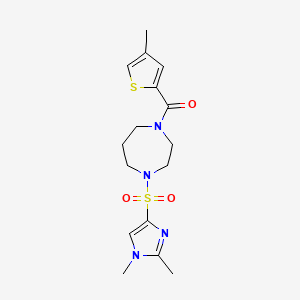

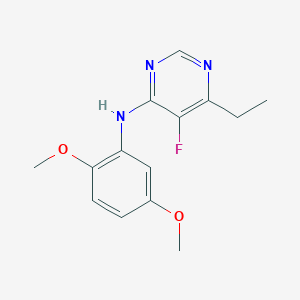

![molecular formula C14H17N3O5S B2613279 N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-1-甲基-1H-咪唑-4-磺酰胺 CAS No. 1448077-34-6](/img/structure/B2613279.png)

N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-1-甲基-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl . Benzo[d][1,3]dioxol-5-ylmethyl derivatives have been studied for their various properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized using various methods. For instance, a Schiff base method was used to synthesize a derivative of benzo[d][1,3]dioxol-5-ylmethylene .

科学研究应用

Molecular Properties Prediction

This compound has been used in the prediction of molecular properties. It has been found to be a potent cyclooxygenase inhibitor, anti-convulsant, antioxidant, anti-inflammatory agent, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . The compound obeys Lipinski’s rule of five and has good bioactive scores .

Drug Design

The compound has been used in drug design. QSAR studies have become a principal tool for designing more potent drugs. This plan uses Structural activity relationship, motif study of QSAR novel drugs to design selective inhibitor molecules using different software .

Detection of Carcinogenic Lead

The compound has been used in the detection of carcinogenic lead. A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

Anticancer Evaluation

The compound has been used in the evaluation of anticancer activity. It has been tested against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Treatment of Rheumatic, Rheumatoid Arthritis and Osteoarthritis

The compound has been used in the treatment of rheumatic, rheumatoid arthritis and osteoarthritis .

Antiproliferative Activity

The compound has been used in the evaluation of antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

作用机制

Target of Action

The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .

Mode of Action

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide interacts with its target, the TIR1 receptor, enhancing root-related signaling responses . This interaction results in a significant promotive effect on root growth in plants .

Biochemical Pathways

The compound’s interaction with the TIR1 receptor affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes .

Result of Action

The molecular and cellular effects of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide’s action include enhanced root growth and changes in gene expression. Specifically, it induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .

属性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-17-7-14(15-8-17)23(19,20)16-5-4-11(18)10-2-3-12-13(6-10)22-9-21-12/h2-3,6-8,11,16,18H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTVMOHFFFERPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2613197.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2613201.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2613202.png)

![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2613206.png)